molecular formula C9H6ClN B014526 5-Chloroisoquinoline CAS No. 5430-45-5

5-Chloroisoquinoline

Cat. No. B014526
CAS RN: 5430-45-5
M. Wt: 163.6 g/mol
InChI Key: PJHSMEMFNSINJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloroisoquinoline involves several approaches, including the electrodimerization of quinoline derivatives and the use of specific catalysts for arylation processes. For example, the electrodimerization of 5-chloro- and 5,7-dichloro-8-hydroxyquinoline in basic media has been explored, highlighting the dimerization mechanism of these compounds under varying conditions (Claret et al., 1987). Additionally, the first synthesis of 5-Chloro-7-[1,3]oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol through Pd-catalyzed arylation demonstrates an efficient method for the production of chloroquinoline derivatives (Sakee & Grigg, 2009).

Molecular Structure Analysis

The molecular structure of 5-Chloroisoquinoline and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. The structural characterization of lanthanide perchlorate complexes of 4-chloroquinoline-1-oxide and 5-chloroisoquinoline-2-oxide, for instance, provides detailed insights into the coordination behavior and molecular geometry of these compounds (Navaneetham et al., 1987).

Chemical Reactions and Properties

5-Chloroisoquinoline participates in a variety of chemical reactions, including cyclization and complexation, which significantly influence its chemical properties. The synthesis and properties of 5-Chloro-8-hydroxyquinoline-substituted azacrown ethers highlight the compound's ability to form highly metal ion-selective complexes, showcasing its remarkable affinities towards specific metal ions (Bordunov et al., 1996).

Physical Properties Analysis

The physical properties of 5-Chloroisoquinoline, such as its luminescent properties, have been investigated in relation to its potential applications. The dependence of the luminescent properties of metal ion complexes of 5-Chloro-8-hydroxyquinoline appended diaza-18-crown-6 on pH demonstrates the compound's suitability as a chemosensor for various metal ions (Prodi et al., 2001).

Chemical Properties Analysis

The chemical properties of 5-Chloroisoquinoline, including its reactivity and interactions with other compounds, are crucial for understanding its behavior in different chemical environments. The synthesis and analyses of 1-chloro-isoquinoline, for example, provide insights into the compound's content determination and the nature of its compositions, contributing to a deeper understanding of its chemical properties (Tong Jie, 2009).

Scientific Research Applications

  • Cancer Treatment :

    • Chloroquine, a derivative, enhances the effect of 5-fluorouracil on colon cancer cells by inhibiting autophagy and promoting cell death (Sasaki et al., 2010).
    • It has shown potential in sensitizing cancer cells to ionizing radiation and chemotherapeutic agents, thereby enhancing the efficacy of conventional cancer therapies (Solomon & Lee, 2009).
    • Chloroquine sensitizes breast cancer cells to chemotherapy independently of autophagy inhibition (Maycotte et al., 2012).
  • Antiviral Research :

    • Chloroquine shows potential antiviral effects against various viral infections, including HIV, and may be beneficial in the clinical management of viral diseases like AIDS and severe acute respiratory syndrome (Savarino et al., 2003).
    • It has been considered for treating COVID-19 patients, based on previous antiviral research experiments (Touret & de Lamballerie, 2020).
  • Chemosensor for Metal Ions :

    • 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ and binds it, which is potentially useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
  • Treatment of Infectious Diseases :

    • Cloxyquin (5-Chloroquinolin-8-ol) exhibits good antituberculosis activity, even against multidrug-resistant isolates (Hongmanee et al., 2006).
  • Neurological Research :

    • Radiolabelled 123I-clioquinol (123I-CQ) is a radiopharmaceutical used for studying Aβ protein in Alzheimer's disease, showcasing high specific activity (Papazian et al., 2005).
  • Pharmacological Effects :

    • Chloroquine-containing compounds show potential for repurposing in various infectious and noninfectious diseases, linking their antimalarial effects to cancer cell proliferation signaling pathways (Njaria et al., 2015).
  • Synthetic Chemistry :

    • Novel acyl transfer catalysts containing isoquinoline were synthesized using D-(-)-phenylglycinol and 1-chloro-5-nitroisoquinoline, a new compound not previously reported (Chen Pei-ran, 2008).

Future Directions

The future directions of 5-Chloroisoquinoline are not explicitly mentioned in the search results. However, it’s worth noting that the field of chemical research is continuously evolving, with new technologies and paradigms emerging that could potentially impact the use and study of compounds like 5-Chloroisoquinoline8.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

5-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHSMEMFNSINJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279714
Record name 5-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroisoquinoline

CAS RN

5430-45-5
Record name 5430-45-5
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Record name 5-chloroisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5430-45-5
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

5-Aminoisoquinoline is reacted with hydrochloric acid, sodium nitrite and cuprous chloride to afford 5-chloroisoquinoline, which was then reduced with diborane in tetrahydrofuran. The resultant 5-chlorotetrahydroisoquinoline was then acetylated with acetic anhydride and chlorosulfonated with chlorosulfonic acid at low temperature, for example -50° C., to afford the desired chlorosulfonyl tetrahydroisoquinoline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
T Chijiwa, M Hagiwara, H Hidaka - Journal of Biological Chemistry, 1989 - Elsevier
When screening various isoquinolinesulfonamide compounds which we synthesized, CKI-7, N-(2-amino-ethyl)-5-chloroisoquinoline-8-sulfonamide, was found to have a potent …
V Kannappan, S Suganthi… - Journal of Molecular …, 2014 - Elsevier
… Solvation analysis is carried out for 5-bromoisoquinoline, 5-aminoisoquinoline, 5-nitroisoquinoline, 5-chloroisoquinoline, 5-methylisoquinoline and 5-methoxyisoquinoline in ten …
WE Bondinell, FW Chapin, GR Girard… - Journal of Medicinal …, 1980 - ACS Publications
… A solution of 5-chloroisoquinoline (3.3 g, 0.02 mol)in 15 mL of THF and 120 mL of 1 M diborane (0.12 mol) in THF were refluxed in a N2 atmosphere for 2.5 h and cooled. Excess …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk
NS Navaneetham, N Rajasekar… - Inorganica chimica …, 1987 - Elsevier
New lanthanide complexes of 4-chloroquinoline-1-oxide (CQNO) and 5-chloroisoquinoline-2-oxide (CIQNO) were synthesized. CQNO gave two sets of complexes, one set soluble in …
RM Xu, G Carmel, J Kuret… - Proceedings of the …, 1996 - National Acad Sciences
… N-(2-aminoethyl)-5-chloroisoquinoline-8sulfonamide (CKI7), whichhas a chlorine at ring position5 and an ethylamine sulfonamideat ring position 8 (ref. 7; Table 1), inhibits mammalian …
Number of citations: 62 www.pnas.org
Y Ahmad, DH Hey - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… 5-chloroisoquinoline and 5-chloro-8-nitroisoquinoline by Manske and Kulka’smeth ~ d . ~ Catalytic reduction of the latter gave 8-amino5-chloroisoquinoline … -amino5-chloroisoquinoline …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
M Bellas, H Suschitzky - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… For the preparation of the 8-amino-isomer (I ; R = NH,) catalytic dehalogenation of %amino5-chloroisoquinoline according to Ahmad and Hey’s method worked best. Attempted removal …
Number of citations: 12 0-pubs-rsc-org.brum.beds.ac.uk
M Calabokis, L Kurz, J Wilkesman… - Parasitology …, 2002 - Elsevier
Two protein kinase activities that use casein as a substrate, QI and Q-II, were identified in the epimastigote stage of Trypanosoma cruzi upon chromatography on Q-Sepharose. QI was …
M Okamoto - Chemical and pharmaceutical bulletin, 1967 - jstage.jst.go.jp
8-Acetamino-5-chloroisoquinoline (V)–A solution of M (26.0 g)*) and AcO (130 ml.) was heated for 5 hr. in a boiling water bath. After decomposition of the excess AcO by adding HgO to …
Number of citations: 1 www.jstage.jst.go.jp
M Calabokis, L Kurz, MI Gonzatti, J Bubis - Journal of protein chemistry, 2003 - Springer
… Additionally, the enzyme was inhibited by N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, a specific inactivator of CK1s from mammals. Based on these results, we concluded that …

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